5,5-Dimethyl-1,3-thiazolidine-2,4-dione

Descripción general

Descripción

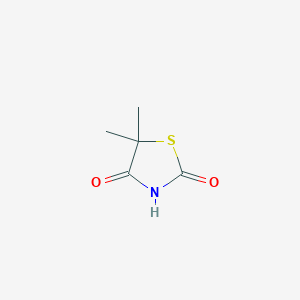

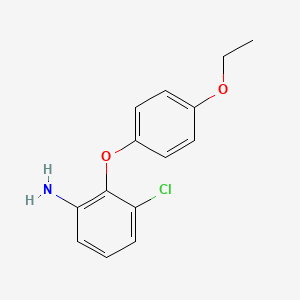

5,5-Dimethyl-1,3-thiazolidine-2,4-dione , also known by its IUPAC name, is a heterocyclic compound with the molecular formula C₅H₇NO₂S . It is a white crystalline powder and has a molecular weight of 145.18 g/mol . This compound belongs to the class of thiazolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of 5,5-dimethyl-1,3-thiazolidine-2,4-dione consists of a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The thiazolidine ring confers unique properties to this compound. Researchers have characterized its structure using techniques such as ¹H-NMR , IR spectroscopy , and mass spectrometry .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

5,5-Dimethyl-1,3-thiazolidine-2,4-dione derivatives are synthesized through various chemical reactions, contributing to the field of organic chemistry. For instance, the cleavage of tetrahydroimidazothiazolotriazinediones with aromatic aldehydes yields thiazolidine-2,4-diones with arylmethylidene fragments, which upon 1,3-dipolar cycloaddition with azomethine ylide, generate dispiro[indole-3,2′-pyrrolidine-3′,5″-thiazolidine]-2,2″,4″-triones showing slight antiproliferative activity toward certain cancer cell lines (Izmest’ev et al., 2020).

Pharmacological Evaluations

Several derivatives of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione have been evaluated for their pharmacological properties. For example, substituted thiazolidine-2,4-diones have been investigated for their euglycemic and hypolipidemic activities in rats, with some compounds identified as potent agents (Gupta et al., 2005).

Antimicrobial Activity

The antimicrobial potential of thiazolidine-2,4-dione derivatives is another area of interest. A study synthesized 10 different derivatives and tested them against S. aureus, finding two compounds with significant antibacterial potential (Paiva et al., 2018).

Antioxidant Properties

The free radical scavenging abilities of flavonyl-thiazolidine-2,4-dione compounds have been assessed, with some compounds showing significant activity against superoxide anion radical, hydroxyl radical, and DPPH radical, highlighting their antioxidant potential (Bozdağ‐Dündar et al., 2011).

Anticancer Activities

The antiproliferative activity against human cancer cell lines of novel thiazolidine-2,4-dione derivatives has been explored, with certain compounds exhibiting potent activity on various carcinoma cell lines, indicating their potential as anticancer agents (Chandrappa et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNEBLQDNYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536907 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

CAS RN |

3324-15-0 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)